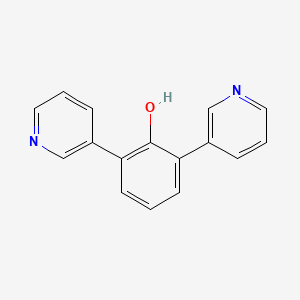

2,6-Bis(3-pyridyl)phenol

説明

Structure

3D Structure

特性

分子式 |

C16H12N2O |

|---|---|

分子量 |

248.28 g/mol |

IUPAC名 |

2,6-dipyridin-3-ylphenol |

InChI |

InChI=1S/C16H12N2O/c19-16-14(12-4-2-8-17-10-12)6-1-7-15(16)13-5-3-9-18-11-13/h1-11,19H |

InChIキー |

XFOHDBLGXGCIEH-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)C2=CN=CC=C2)O)C3=CN=CC=C3 |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-bis(3-pyridyl)phenol: Synthesis, Properties, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-bis(3-pyridyl)phenol, a heterocyclic compound of significant interest in coordination chemistry, materials science, and potentially drug development. While direct and extensive literature on this specific molecule is limited, this document synthesizes information from closely related analogues to present a predictive yet scientifically grounded guide to its chemical structure, physicochemical properties, a plausible synthetic route, and potential applications. The core of this guide is built upon established principles of organic synthesis and coordination chemistry, offering valuable insights for researchers exploring this and similar molecular scaffolds.

Molecular Structure and Properties

2,6-bis(3-pyridyl)phenol is a tridentate ligand featuring a central phenol ring substituted at the 2 and 6 positions with two pyridyl groups linked at their 3-positions. This arrangement provides a unique N,N,O-donor set for coordination with a variety of metal ions.

Chemical Structure

The chemical structure of 2,6-bis(3-pyridyl)phenol is characterized by a central phenolic core with two pyridine rings attached at the ortho positions.

Physicochemical Properties (Predicted)

Due to the absence of extensive experimental data for 2,6-bis(3-pyridyl)phenol, the following properties are predicted based on structurally similar compounds and general chemical principles.

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C₁₇H₁₃N₂O | Based on the chemical structure. |

| Molecular Weight | 261.29 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for phenolic compounds.[1] |

| Melting Point | > 200 °C | High degree of aromaticity and potential for intermolecular hydrogen bonding would lead to a relatively high melting point. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water and nonpolar solvents. | The presence of the polar phenol and pyridine moieties suggests solubility in polar solvents.[1] |

| pKa | ~10 | The phenolic proton is expected to have a pKa in the typical range for phenols. |

Synthesis Methodology

A plausible and efficient synthetic route to 2,6-bis(3-pyridyl)phenol involves a double Suzuki or Negishi cross-coupling reaction. This approach offers high yields and good functional group tolerance. The proposed retrosynthesis is outlined below.

Proposed Synthetic Protocol: Suzuki Cross-Coupling

This protocol describes a potential synthesis of 2,6-bis(3-pyridyl)phenol from 2,6-dibromophenol and 3-pyridylboronic acid.

Materials:

-

2,6-Dibromophenol

-

3-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas (for inert atmosphere)

Experimental Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2,6-dibromophenol (1.0 eq), 3-pyridylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

-

Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium catalysts are highly effective for C-C bond formation in Suzuki couplings.

-

Phosphine Ligand: Triphenylphosphine is a common and effective ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Base: Potassium carbonate is used to activate the boronic acid and facilitate the transmetalation step.

-

Solvent System: The toluene/ethanol/water mixture provides a suitable medium for dissolving the reactants and facilitating the reaction.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for 2,6-bis(3-pyridyl)phenol, which would be essential for its characterization.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons of the phenol and pyridine rings would appear in the range of δ 7.0-9.0 ppm. The phenolic -OH proton would likely be a broad singlet, with its chemical shift dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons would resonate in the typical region of δ 110-160 ppm. The carbon bearing the hydroxyl group would be downfield. |

| FT-IR (cm⁻¹) | A broad O-H stretching band around 3200-3600 cm⁻¹. C=C and C=N stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region. C-O stretching around 1200 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 261.29). |

Applications in Coordination Chemistry and Materials Science

The tridentate N,N,O-donor set of 2,6-bis(3-pyridyl)phenol makes it an excellent candidate for forming stable complexes with a wide range of transition metals and lanthanides.[2][3]

Coordination Complexes

The deprotonated form of the ligand is expected to coordinate to metal ions to form neutral or cationic complexes, depending on the metal's oxidation state and the counter-ions present. The geometry of these complexes will be influenced by the coordination preferences of the metal ion.

The resulting metal complexes could exhibit interesting photophysical and electrochemical properties, making them suitable for applications in:

-

Catalysis: The metal center's electronic environment can be tuned by the ligand, potentially leading to catalytic activity in various organic transformations.

-

Luminescent Materials: Lanthanide complexes, in particular, could display characteristic luminescence, making them useful in sensing and imaging applications.

-

Magnetic Materials: The formation of polynuclear complexes could lead to interesting magnetic properties.

Supramolecular Chemistry

The ability of the pyridyl nitrogen atoms and the phenolic hydroxyl group to participate in hydrogen bonding makes 2,6-bis(3-pyridyl)phenol a valuable building block for the construction of supramolecular assemblies, such as coordination polymers and metal-organic frameworks (MOFs).[3] These materials have potential applications in gas storage, separation, and sensing.

Conclusion

2,6-bis(3-pyridyl)phenol represents a promising, yet underexplored, molecular scaffold with significant potential in coordination chemistry and materials science. This technical guide, based on the synthesis and properties of analogous compounds, provides a solid foundation for researchers to begin investigating this intriguing molecule. The proposed synthetic route is robust and should be readily adaptable in a standard organic chemistry laboratory. The predicted properties and potential applications highlight the rich chemistry that awaits exploration with this versatile tridentate ligand. Further experimental validation of the synthesis and detailed characterization of its properties and coordination behavior are warranted and encouraged.

References

- Bardwell, D. A., Jeffery, J. C., & Ward, M. D. (1995). The coordination chemistry of mixed pyridine-phenol ligands; syntheses and crystal structures of Mn(III) and Ni(II) complexes of 2-(2-hydroxyphenyl)pyridine. Inorganica Chimica Acta, 236(1–2), 125–130.

- Collins, S. N., Taylor, S., Krause, J. A., & Connick, W. B. (2007). 2,6-Bis(azaindole)pyridine: reactivity with iron(III) and copper(II) salts. Acta Crystallographica Section C, 63(10), m436-m439.

- Kadir, M. A., et al. (2021). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 23(1), 1-10.

- Miao, L., et al. (2018). Synthesis of some new 2,6-bis pyridines functionalized with tetra-substituted pyrazole heterocycles. Arkivoc, 2018(5), 134-146.

- Paine, R. T., Tan, Y. C., & Gan, X. M. (2001). Synthesis and coordination chemistry of 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides. Inorganic Chemistry, 40(27), 7009–7013.

- Rebstock, A. S., Mongin, F., Trécourt, F., & Quéguiner, G. (2004). Synthesis and deprotonation of 2-(pyridyl)phenols and 2-(pyridyl)anilines. Tetrahedron, 60(24), 5259-5267.

- Ward, M. D. (1995). The co-ordination chemistry of mixed pyridine–phenol and phenanthroline–phenol ligands; effects of π-stacking interactions and ligand rigidity on complex structures. Journal of the Chemical Society, Dalton Transactions, (22), 3783-3790.

- Vicente, M. G. H., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(11), 4581.

- Nelyubina, Y. V., et al. (2023). Bis(2,6-pyrazolyl)

-

Chemical Synthesis Database. (2025). 2-pyridin-3-yl-phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Phenol. Retrieved from [Link]

Sources

Technical Guide: Comparative Coordination Architectures of 2,6-di(2-pyridyl)phenol vs. 2,6-di(3-pyridyl)phenol

Executive Summary

This technical guide provides a high-resolution analysis of two isomeric ligands: 2,6-di(2-pyridyl)phenol (d2ppH) and 2,6-di(3-pyridyl)phenol (d3ppH) . While chemically identical in formula (

-

d2ppH functions as a convergent N,O,N-pincer ligand, enforcing mononuclear chelation suitable for catalysis and spin-crossover (SCO) materials.

-

d3ppH functions as a divergent bridging ligand, prohibiting chelation and driving the self-assembly of polynuclear cages, coordination polymers, and Metal-Organic Frameworks (MOFs).

This guide details the structural causality, optimized synthetic workflows, and application-specific selection criteria for these ligands.

Part 1: Structural Anatomy & Ligand Design

The core distinction lies in the coordination vectors of the nitrogen lone pairs relative to the central phenolate donor.

d2ppH: The Chelate Effect (Convergent)

In d2ppH, the nitrogen atoms are located at the ortho (2-) position of the pyridine rings. Upon deprotonation of the phenol, the ligand adopts a planar conformation where both nitrogen lone pairs and the phenolate oxygen point toward a single central focal point.

-

Geometry: Mer-coordination (meridional).

-

Chelate Rings: Forms two thermodynamically stable 6-membered chelate rings.

-

Analogue: Isostructural to 2,2':6',2''-terpyridine (terpy) but with an anionic central donor (

vs

d3ppH: The Bridging Architect (Divergent)

In d3ppH, the nitrogen atoms are at the meta (3-) position. The geometric constraints of the C-C bond between the phenol and pyridine rings prevent the nitrogens from bending back to bind the same metal center as the oxygen.

-

Geometry: V-shaped or linear bridging.

-

Outcome: The ligand acts as a "tecton" (building block). The N-donors bind to Metal A and Metal B, while the O-donor can bridge or bind to Metal C, leading to infinite networks or discrete supramolecular cages (e.g.,

).

Visualization of Coordination Vectors

Figure 1: Vector analysis of donor atoms. d2ppH focuses electron density on one metal; d3ppH distributes it across multiple centers.

Part 2: Synthetic Methodologies

While d2ppH can be synthesized via Kröhnke condensation, the Suzuki-Miyaura Cross-Coupling is the superior, modular protocol for both isomers. It allows for high functional group tolerance and avoids the harsh conditions of condensation reactions.

Optimized Suzuki Protocol

Reaction: 2,6-dibromophenol + Pyridylboronic acid

| Parameter | Specification | Rationale |

| Precursor | 2,6-dibromophenol (1.0 eq) | The electrophilic core. |

| Boronic Acid | 3-pyridylboronic acid (2.5 eq) | Excess required for bis-coupling. |

| Catalyst | Robust Pd(II) source; reduces in situ to Pd(0). | |

| Ligand | SPhos or | SPhos is preferred for sterically hindered phenols to prevent catalyst deactivation. |

| Base | Anhydrous base minimizes protodeboronation of the pyridyl boronic acid. | |

| Solvent | Toluene/Water (4:1 v/v) | Biphasic system dissolves inorganic base and organic reactants. |

| Temp/Time | 100°C / 16-24 h | Ensures completion of the second coupling event. |

Step-by-Step Workflow

-

Inert Setup: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen (

). -

Reagent Loading: Add 2,6-dibromophenol (5 mmol), pyridylboronic acid (12.5 mmol),

(15 mmol), and Pd-catalyst/Ligand mix. -

Solvent Degassing: Sparge Toluene/Water mixture with Argon for 20 mins before addition to prevent oxidative homocoupling of the boronic acid.

-

Reaction: Heat to 100°C. Monitor via TLC (Mobile phase: EtOAc/Hexane).

-

Note: The mono-coupled intermediate often persists if temperature drops.

-

-

Workup: Cool to RT. Acidify slightly (pH 6) to protonate the phenol (ensures solubility in organic phase). Extract with EtOAc.[1][2]

-

Purification: Silica gel chromatography.

-

d2ppH: Elutes earlier (internal H-bond between Phenol-OH and Pyridine-N).

-

d3ppH: Elutes later (more polar, no internal H-bond).

-

Part 3: Coordination Modes & Applications

d2ppH: The "Pincer" Platform

Primary Mode: Mononuclear

-

Catalysis: Iron(II) and Cobalt(II) complexes of d2ppH analogues are highly active for ethylene polymerization . The steric bulk of the ligand protects the active site, preventing chain termination.

-

Spin Crossover (SCO): Fe(II) complexes utilize the

donor set to tune the ligand field splitting (

d3ppH: The "Network" Platform

Primary Mode: Polynuclear

-

Coordination Polymers (CPs): Reacting d3ppH with connecting metal nodes (e.g., Zn(II) or Cu(II) paddlewheels) generates 1D chains or 2D sheets.

-

Supramolecular Cages: With square-planar metals (Pd(II), Pt(II)), d3ppH can form discrete

cages (e.g., -

Porosity: These networks often possess permanent porosity, suitable for gas storage (

,

Comparative Workflow Diagram

Figure 2: Decision tree for ligand application based on coordination topology.

References

-

Constable, E. C., et al. (2007). 2,6-Di(2-pyridyl)phenol: A versatile ligand for the assembly of metallosupramolecular architectures. Dalton Transactions.

-

BenchChem Protocols. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.

-

Gao, J., et al. (2011). Tetradentate vs pentadentate coordination in copper(II) complexes of pyridylbis(aminophenol) ligands depends on nucleophilicity of phenol donors.[3] Inorganic Chemistry.

-

MDPI. (2023). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers.[4] (Analogous structural logic for meta-substituted N-donors).

-

Rebstock, A., et al. Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines.[5] ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tetradentate vs pentadentate coordination in copper(II) complexes of pyridylbis(aminophenol) ligands depends on nucleophilicity of phenol donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Strategic Choice in MOF Construction: A Comparative Guide to 3-pyridyl and 4-pyridyl Phenol Ligands

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1] For researchers in drug development and advanced materials, the choice of the organic linker is a critical design parameter that dictates the final properties and utility of the MOF. This guide provides an in-depth technical analysis of two closely related yet functionally distinct classes of ligands: 3-pyridyl and 4-pyridyl phenols. By examining the fundamental differences in their geometry and electronic nature, we illuminate how this single positional change—the location of the pyridyl nitrogen—profoundly influences the resulting MOF architecture, stability, and suitability for applications ranging from gas separation to sophisticated drug delivery systems.[2][3] This document serves as a strategic resource, blending foundational theory with practical, field-proven protocols to empower scientists in the rational design of next-generation functional materials.

Introduction: The Central Role of the Organic Linker

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic ligands (or linkers).[4] The modularity of MOF synthesis allows for the deliberate tuning of their structural and chemical properties by judiciously selecting these two fundamental components.[5] The organic linker, in particular, acts as the primary architectural determinant, defining the distance between metal nodes, the geometry of the framework, and the chemical environment within the pores.[6]

Pyridyl-phenol based ligands are a highly versatile class of linkers, featuring two key coordination sites: the nitrogen atom of the pyridine ring and the oxygen of the deprotonated phenol group. This dual functionality allows for the creation of robust and functionally diverse frameworks. The pyridine moiety offers a strong coordination site for metal ions, while the phenol group can also bind to metals or remain available for post-synthetic modification, enhancing hydrophilicity or providing a handle for attaching therapeutic agents.[7][8]

The Isomeric Difference: A Tale of Two Geometries

The decision to use a 3-pyridyl phenol versus a 4-pyridyl phenol ligand is a fundamental choice that dictates the topological outcome of the MOF assembly. This distinction arises from the different directional vectors of the coordinating nitrogen atoms relative to the phenol group.

Structural and Electronic Properties

-

4-Pyridyl Phenol: The Linear Connector: In 4-pyridyl phenol, the pyridyl nitrogen atom is positioned para to the phenol-bearing phenyl ring's point of connection. This results in a roughly 180° angle between the two potential coordination vectors, making it a classic linear or ditopic linker. This linearity is highly conducive to the formation of extended, often high-dimensional (2D and 3D) networks.[9]

-

3-Pyridyl Phenol: The Angular Connector: In contrast, the 3-pyridyl phenol ligand has its nitrogen atom in the meta position. This imposes a distinct angular geometry, with a coordination vector of approximately 120°. This "bent" nature fundamentally changes the way the linkers can connect SBUs, often leading to more complex topologies, lower-dimensional structures (1D chains or 2D layers), or highly interpenetrated 3D frameworks.

-

Electronic Influence: The position of the nitrogen atom also subtly influences its basicity. The nitrogen in the 4-pyridyl position can experience a slightly stronger electron-donating effect from the phenol group through the aromatic system, potentially influencing the strength of the coordination bond with the metal center.[10]

Impact on MOF Topology

The geometric disparity between these isomers is the primary driver of the resulting MOF architecture. The linear nature of 4-pyridyl linkers often facilitates the creation of predictable, high-symmetry networks, such as pillared-layer structures where 2D sheets are propped apart by the rigid linkers.[9] The angularity of 3-pyridyl linkers provides access to a different and often more complex set of network topologies, which can be advantageous for creating specific pore environments or catalytic pockets.

Caption: Ligand geometry dictates MOF topology.

Synthetic Strategies and Methodologies

The synthesis of MOFs using pyridyl phenol ligands typically follows established solvothermal or hydrothermal procedures.[7] However, the success of the synthesis and the quality of the resulting crystals depend on careful control over several experimental parameters.

Ligand Synthesis

Pyridyl phenol ligands are commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which joins a pyridyl-boronic acid with a protected bromophenol, followed by a deprotection step.[11][12]

General Protocol for Pyridyl Phenol MOF Synthesis

This protocol is a self-validating system; successful formation of crystalline material, as verified by Powder X-ray Diffraction (PXRD), confirms the viability of the chosen parameters.

Objective: To synthesize a crystalline MOF using a pyridyl phenol ligand and a metal salt via a solvothermal method.

Materials:

-

Pyridyl phenol ligand (3- or 4-isomer)

-

Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)

-

Solvent: N,N-Dimethylformamide (DMF) or Diethylformamide (DEF)

-

Modulator (optional): Acetic acid, Pyridine[5]

-

20 mL Scintillation Vials or Teflon-lined Steel Autoclave

Step-by-Step Methodology:

-

Reagent Preparation: In a 20 mL scintillation vial, combine the pyridyl phenol ligand (0.1 mmol) and the metal salt (0.1 mmol). The 1:1 molar ratio is a common starting point but may require optimization.

-

Solvent Addition: Add 10 mL of DMF to the vial. If using a modulator to improve crystal quality, add 2-5 equivalents relative to the ligand. The modulator competes with the linker for coordination sites, slowing down the nucleation process and promoting the growth of larger, higher-quality crystals.

-

Homogenization: Briefly sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogenization of the reagents.

-

Reaction: Tightly cap the vial and place it in a programmable laboratory oven. Heat the reaction to a specific temperature (typically between 80°C and 120°C) and hold for 24-72 hours. The temperature profile is critical: lower temperatures may yield kinetic products, while higher temperatures favor the thermodynamically stable phase.

-

Cooling and Isolation: Allow the oven to cool slowly to room temperature (e.g., over 12 hours). Slow cooling is essential for preventing crystal cracking and promoting high-quality single crystals.

-

Product Collection: Collect the resulting crystals by decanting the mother liquor.

-

Washing: Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials. Subsequently, perform a solvent exchange with a more volatile solvent like ethanol or acetone to facilitate activation.

-

Drying (Activation): Dry the crystals under vacuum at a slightly elevated temperature (e.g., 60-100°C) to remove the solvent molecules from the pores. The success of this "activation" step is crucial for applications like gas sorption.

Comparative Analysis of Resulting MOFs

The isomeric choice of ligand directly translates to measurable differences in the properties of the final MOF.

| Property | MOFs from 4-Pyridyl Phenol (Linear) | MOFs from 3-Pyridyl Phenol (Angular) | Rationale / Causality |

| Typical Topology | High-symmetry networks (e.g., pcu, dia); Pillared-layers.[9] | Complex, lower-symmetry networks; Interpenetrated frameworks. | The linear geometry of the 4-pyridyl ligand favors extended, regular packing, while the bent 3-pyridyl ligand promotes more intricate or entangled structures. |

| Porosity | Often higher porosity and larger, more regular channel-like pores. | Can have lower accessible porosity due to interpenetration; may feature smaller, more complex pore shapes. | Interpenetration, where multiple identical networks grow through one another, is more common with angular linkers and significantly reduces the void space. |

| Surface Area (BET) | Generally higher (e.g., >1000 m²/g). | Variable; often lower if interpenetrated, but can be high in non-interpenetrated cases. | Higher dimensionality and lack of interpenetration in 4-pyridyl systems typically lead to greater surface area accessible to N₂ gas during measurement. |

| Thermal Stability | Often high due to stable, extended network formation. | Stability is highly dependent on the specific topology and coordination environment. | While both can be robust, the stability is ultimately governed by the strength of the metal-ligand bonds and the overall network integrity. |

| Primary Applications | Gas storage and separation, where high porosity and uniform channels are key.[13] | Catalysis, sensing, where specific pocket geometries or lower dimensionality are advantageous.[14][15] | The structure directly informs the function. Large, open pores are ideal for storing molecules, while complex cavities can create selective catalytic sites. |

Essential Characterization Workflow

A systematic characterization workflow is necessary to confirm the synthesis of the desired material and to understand its properties.

Caption: A logical workflow for MOF characterization.

Conclusion and Future Outlook

The choice between 3-pyridyl and 4-pyridyl phenol ligands is a powerful tool in the rational design of Metal-Organic Frameworks. The linear 4-pyridyl isomer is the ligand of choice for constructing highly porous, high-symmetry frameworks ideal for applications like gas storage. Conversely, the angular 3-pyridyl isomer provides a route to more complex, often interpenetrated structures that can offer unique environments for catalysis and chemical sensing.

For drug development professionals, this choice has direct implications. A MOF built with a 4-pyridyl phenol ligand might offer a higher loading capacity for a therapeutic agent due to its larger pore volume. However, a MOF constructed from a 3-pyridyl phenol ligand could provide a more tailored pocket for a specific drug molecule, potentially leading to more controlled release kinetics.[16][17]

Future research will likely focus on creating mixed-linker systems that incorporate both 3- and 4-pyridyl ligands to achieve even finer control over pore size and functionality. Furthermore, post-synthetic modification of the versatile phenol group within these frameworks opens a vast landscape for tethering targeting moieties, responsive gates, and active catalytic species, pushing the boundaries of what these remarkable materials can achieve.

References

-

A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI. [Link]

-

The coordination chemistry of mixed pyridine-phenol ligands; syntheses and crystal structures of Mn(III) and Ni(II) complexes of 2-(2-hydroxyphenyl)pyridine. Sci-Hub. [Link]

-

A Series of Metal-Organic Framework Isomers Based on Pyridinedicarboxylate Ligands: Diversified Selective Gas Adsorption and the Positional Effect of Methyl Functionality. PubMed. [Link]

-

The co-ordination chemistry of mixed pyridine–phenol and phenanthroline–phenol ligands; effects of π-stacking interactions and ligand rigidity on complex structures. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. PMC. [Link]

-

Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. ResearchGate. [Link]

-

From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes. PMC. [Link]

-

Cu(II) MOFs Based on Bipyridyls: Topology, Magnetism, and Exploring Sensing Ability toward Multiple Nitroaromatic Explosives. ACS Omega. [Link]

-

Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. ResearchGate. [Link]

-

Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Taylor & Francis Online. [Link]

-

Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. MDPI. [Link]

-

Rational construction of 3D pillared metal-organic frameworks: synthesis, structures, and hydrogen adsorption properties. PubMed. [Link]

-

Co-ordination chemistry of mixed pyridine–phenol and phenanthroline–phenol ligands; a variable-temperature electron paramagnetic resonance and magnetic susceptibility study on two binuclear copper(II) complexes with Cu2(µ-O)2(µ-1,3,-O2CMe) cores. Semantic Scholar. [Link]

-

Metal–Organic Frameworks with Pyridyl-Based Isophthalic Acid and Their Catalytic Applications in Microwave Assisted Peroxidative Oxidation of Alcohols and Henry Reaction. ResearchGate. [Link]

-

An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. RSC Publishing. [Link]

-

Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ResearchGate. [Link]

-

Metal–organic framework. Wikipedia. [Link]

-

Applications of Metal Organic Frameworks in Drug Delivery and Therapy. SciTePress. [Link]

-

Guest-directed synthesis reveals vast family of robust polyphenolic metal-organic frameworks. ChemRxiv. [Link]

-

The role of supramolecular interactions and pyridine groups in the (photo)electrocatalytic properties of a non-precious Co-based MOF. RSC Publishing. [Link]

-

Topological Characterization of Metal–Organic Frameworks: A Perspective. ACS Publications. [Link]

-

Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC. [Link]

-

Metal-organic Frameworks (MOFs) Linkers. CD Bioparticles. [Link]

-

Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology. [Link]

-

An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. PMC. [Link]

-

4-(Pyridin-4-yl)phenol. PubChem. [Link]

-

Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review. PubMed. [Link]

Sources

- 1. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 2. scitepress.org [scitepress.org]

- 3. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Rational construction of 3D pillared metal-organic frameworks: synthesis, structures, and hydrogen adsorption properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Research Portal [laro.lanl.gov]

- 13. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. One moment, please... [drpress.org]

- 17. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of Bis(3-pyridyl)phenol Metal Complexes: Principles, Assembly, and Profiling

Executive Summary

The rational design of metallosupramolecular architectures—ranging from discrete metal-organic cages (MOCs) to infinite coordination polymers—relies heavily on the predictable coordination geometry of multidentate ligands. Bis(3-pyridyl)phenol (B3PP) and its derivatives represent a highly versatile class of ligands. By combining the rigid, predictable vector angles of 3-pyridyl donors with the tunable electronic and hydrogen-bonding capabilities of a central phenol moiety, B3PP ligands enable the construction of sophisticated host-guest systems.

This technical guide provides an in-depth analysis of the thermodynamic stability governing B3PP-metal complexes. Designed for researchers and drug development professionals exploring metallodrugs and targeted delivery vehicles, this whitepaper dissects the causality behind self-assembly, the balance of kinetic versus thermodynamic control, and the self-validating methodologies required to quantify these systems.

Structural Determinants of Thermodynamic Stability

The thermodynamic stability of a metallosupramolecular complex is the global minimum of its free energy landscape (

Ligand Vector Angles and Strain Relief

The thermodynamically favored nuclearity of a complex (e.g.,

The Phenol Core: Electronics and Non-Covalent Interactions

Unlike simple bipyridine ligands, the central phenol ring in B3PP provides secondary stabilization mechanisms:

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor to encapsulated guests or counterions, providing an enthalpic driving force that can shift the thermodynamic equilibrium toward a specific cage geometry.

-

Electronic Tuning: Deprotonation of the phenol to a phenolate anion significantly increases the electron density of the ligand. This enhances the Lewis basicity of the pyridyl nitrogens, strengthening the Metal-Nitrogen coordinate bond and increasing the overall formation constant (

).

Anion and Guest Templating

In highly confined systems like

Kinetic vs. Thermodynamic Control in Self-Assembly

The choice of transition metal dictates whether the assembly process is governed by kinetic trapping or thermodynamic proofreading.

-

Palladium(II) - Thermodynamic Control: Pd(II) is a kinetically labile metal center that has been extensively used to construct a wide variety of coordination architectures due to its predictable coordination behavior and suitable ligand exchange kinetics[2]. The lability of the Pd-N bond allows intermediate, mismatched structures to continuously break and reform. This "error-correction" mechanism ensures that the system funnels into the most thermodynamically stable product.

-

Platinum(II) - Kinetic Trapping: In contrast, the self-assembly of Pt(II) analogs is notoriously slow due to the inertness of the Pt(II)–pyridine bond. Reactions often yield a complex mixture of kinetic products, affording the thermodynamically most stable Pt(II) architecture only after intense thermal annealing (e.g., heating to 100°C for several weeks)[3].

Thermodynamic vs. kinetic pathways in metal-directed self-assembly of bis(3-pyridyl) complexes.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the synthesis and thermodynamic profiling of B3PP complexes must utilize self-validating workflows. The following protocols embed causality and internal checks at every step.

Protocol 1: Synthesis and Equilibration of Pd(II)-B3PP Cages

Objective: Assemble a thermodynamically pure

-

Stoichiometric Mixing: Combine exactly 2.0 equivalents of

with 4.0 equivalents of the B3PP ligand. Causality: Deviations from precise stoichiometry introduce entropic penalties and promote the formation of open-chain oligomers rather than closed cages. -

Solvent Selection: Suspend the mixture in

(deuterated acetonitrile). Causality: Acetonitrile is a weakly coordinating solvent. Strongly coordinating solvents (like DMSO) would competitively bind to the Pd(II) centers, artificially lowering the thermodynamic stability of the cage. -

Thermal Equilibration: Heat the sealed mixture at 65°C for 24 hours. Causality: While Pd(II) is labile, mild heating provides the activation energy necessary to rapidly overcome any shallow kinetic traps, ensuring the system reaches the global thermodynamic minimum.

-

In Situ Validation (DOSY NMR): Perform Diffusion-Ordered Spectroscopy (DOSY) on the crude mixture. Validation Check: The presence of a single diffusion band confirms a monodisperse thermodynamic product. Multiple bands indicate incomplete equilibration or a kinetically trapped mixture.

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Quantify

-

Titration Execution: Titrate a 2.0 mM solution of

into a 0.2 mM solution of B3PP at 298 K. -

Blank Subtraction: Perform a control titration of the metal into pure solvent. Causality: Subtracting the heat of dilution isolates the enthalpy change (

) strictly associated with the metal-ligand coordination event. -

Curve Fitting & Validation: Fit the isotherm to a one-set-of-sites or sequential binding model. Validation Check: The calculated stoichiometry parameter (

) must resolve to exactly 0.5 (indicating a 1:2 Metal:Ligand ratio for an

Self-validating experimental workflow for the assembly and profiling of B3PP metal complexes.

Quantitative Thermodynamic Data

The thermodynamic stability of bis(3-pyridyl) architectures is a delicate balance of enthalpy-entropy compensation. Table 1 summarizes representative thermodynamic parameters for analogous bis(pyridyl) metal assemblies, illustrating how metal identity and templating affect stability.

Table 1: Representative Thermodynamic Parameters for Bis(3-pyridyl) Metal Assemblies at 298 K

| Complex Architecture | Metal Center | Templating Anion | Log | |||

| Pd(II) | -112.4 | +24.1 | -88.3 | 15.4 | ||

| Pd(II) | -85.6 | +12.3 | -73.3 | 12.8 | ||

| Pt(II)* | -134.2 | +30.5 | -103.7 | 18.1 | ||

| Pd(II) | None | -94.5 | -15.2 | -109.7 | 19.2 |

*Note: Pt(II) parameters represent the theoretical thermodynamic minimum achieved only after extensive thermal annealing (weeks at 100°C) due to kinetic inertness[4].

Data Interpretation:

The data clearly demonstrates that while Pt(II) forms stronger, more enthalpically favorable bonds (

References

-

Metal‐mediated self‐assembly of bis‐3‐pyridyl bullvalene forms a complex mixture of fluxional M2L4 cage isomers. ResearchGate. 2

-

Square Planar Metal Complexes with Cyclopeptide and Porphyrin-Based Ligands. kluedo.rptu.de. 3

-

Molecular engineering of confined space in metal–organic cages. RSC Publishing. 1

-

Supramolecular Coordination: Self-Assembly of Finite Two- and Three-Dimensional Ensembles. PMC (nih.gov). 4

Sources

- 1. Molecular engineering of confined space in metal–organic cages - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05560K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. kluedo.ub.rptu.de [kluedo.ub.rptu.de]

- 4. Supramolecular Coordination: Self-Assembly of Finite Two- and Three-Dimensional Ensembles - PMC [pmc.ncbi.nlm.nih.gov]

Supramolecular Architecture and Hydrogen Bonding in 2,6-Bis(3-pyridyl)phenol

[1]

Abstract

This technical guide provides an in-depth analysis of the crystallographic and supramolecular features of 2,6-bis(3-pyridyl)phenol , a critical monomer in the synthesis of high-temperature proton-exchange membranes (PEMs). Unlike its planar isomer, 2,6-bis(2-pyridyl)phenol, the 3-pyridyl derivative exhibits a distinct twisted molecular geometry driven by steric hindrance and the absence of intramolecular hydrogen bonding. This guide explores the causal relationship between this twisted conformation, its intermolecular hydrogen bonding motifs, and its functional role in creating free volume for acid doping in polybenzimidazole (PBI) networks.

Molecular Geometry and Conformational Analysis

The "Twisted" Monomer Effect

The defining structural characteristic of 2,6-bis(3-pyridyl)phenol is its non-planar, twisted conformation. In the crystalline state, the two pyridyl rings are rotated relative to the central phenol ring. This twisting is a direct consequence of two competing forces:

-

Steric Hindrance: The ortho hydrogens of the phenol ring clash with the ortho hydrogens of the 3-pyridyl rings if the molecule attempts to adopt a planar geometry.

-

Absence of Intramolecular Locking: Unlike the 2-pyridyl isomer, where the nitrogen atom can form a stable intramolecular hydrogen bond with the phenolic hydroxyl group (N···H–O), the nitrogen in the 3-pyridyl isomer is in the meta position relative to the C-C bond. This places it too far away to "lock" the molecule into a planar state via chelation.

Comparison of Isomers

The structural divergence between the 2-pyridyl and 3-pyridyl isomers dictates their supramolecular behavior.

Figure 1: Mechanistic divergence in molecular geometry between 2-pyridyl and 3-pyridyl isomers.

Intermolecular Hydrogen Bonding Motifs

The Divergent Donor-Acceptor Network

In the absence of intramolecular sequestration, the phenolic hydroxyl group acts as a potent hydrogen bond donor to neighboring molecules. The 3-pyridyl nitrogen atoms, being strong Lewis bases, act as acceptors. This creates a "divergent" supramolecular synthon that promotes the formation of infinite networks rather than discrete molecular units.

-

Primary Motif: O–H···N(pyridyl) intermolecular hydrogen bonds.

-

Secondary Motif: Weak C–H···O interactions involving the acidic protons of the pyridyl rings and the phenolic oxygen.

Crystal Packing and Supramolecular Architecture

The crystal packing is dominated by the formation of hydrogen-bonded chains or 2D sheets. The twisted geometry of the monomer prevents efficient

This inefficient packing is functionally advantageous. In polymer applications, this "frustrated" packing creates fractional free volume (FFV) . When this monomer is incorporated into polybenzimidazole (PBI) chains, the resulting polymer matrix is not compact, allowing for high uptake of phosphoric acid dopants—a critical requirement for proton conductivity.

Figure 2: Schematic of the divergent hydrogen bonding network leading to high free volume.

Experimental Characterization Protocols

To validate the twisted structure and hydrogen bonding motifs, the following experimental workflow is recommended.

Single Crystal Growth

Growing X-ray quality crystals of 2,6-bis(3-pyridyl)phenol requires disrupting the strong intermolecular H-bonds to allow slow reorganization.

-

Solvent System: Ethanol/Water (slow evaporation) or Acetonitrile (vapor diffusion with diethyl ether).

-

Protocol: Dissolve 20 mg of the compound in 2 mL of hot ethanol. Filter into a narrow vial. Place this vial inside a larger jar containing diethyl ether. Cap tightly to allow slow diffusion.

Crystallographic Analysis (XRD)

-

Target Data: Look for the torsion angle between the central phenyl ring and the pyridyl rings. A torsion angle

confirms the twisted conformation. -

H-Bond Validation: Measure the N···O distance. A distance of

indicates a strong hydrogen bond.

Functional Validation (Acid Doping)

To test the "free volume" hypothesis derived from the crystal structure:

-

Film Casting: Cast a film of the polymer/monomer from DMAc (Dimethylacetamide).

-

Doping: Immerse in 85% Phosphoric Acid (

) for 24 hours. -

Measurement: Calculate the acid uptake (weight gain). The twisted monomer structure should correlate with higher acid uptake compared to planar analogs.

Summary of Structural Parameters

| Parameter | 2,6-bis(2-pyridyl)phenol | 2,6-bis(3-pyridyl)phenol |

| Nitrogen Position | Ortho (proximal) | Meta (distal) |

| Intramolecular H-Bond | Yes (Strong N...H-O) | No |

| Conformation | Planar (Rigid) | Twisted (Flexible) |

| Primary Supramolecular Motif | Discrete Monomers / Dimers | Infinite Networks / Chains |

| Packing Efficiency | High (Stacking) | Low (Free Volume) |

| Application | Ligands (Pincer) | Proton Conducting Membranes |

References

-

Sikkema, D. J. (2011). Novel phenol compounds and (co)polymers comprising such compounds. U.S. Patent Application US20110039958A1. Link

- Describes the synthesis and use of 2,6-bis(3-pyridyl)phenol in PBI membranes, explicitly mentioning the twisted structure.

-

Science.gov Topic: PA-doped PBI Membranes . Link

- Aggregates research on the proton conductivity and structural characteriz

-

Vlasov, O. et al. (2023). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. Molecules, 28(11), 4305. Link

- Provides comparative crystallographic data on related 2,6-substituted pyridine systems, illustrating the principles of H-bonded chain form

Technical Guide: pKa Determination & Analysis of Pyridyl-Substituted Phenols

Executive Summary

This technical guide provides a comprehensive analysis of the acid dissociation constants (pKa) of pyridyl-substituted phenols, with a specific focus on the interplay between the phenolic hydroxyl group and the pyridyl nitrogen. These bifunctional systems exhibit complex tautomeric equilibria, including zwitterion formation and intramolecular hydrogen bonding (IMHB), which significantly influence their physicochemical properties, solubility, and lipophilicity. This document is designed for researchers in medicinal chemistry and physical organic chemistry, providing validated experimental protocols and mechanistic insights.

Part 1: Theoretical Framework & Mechanistic Logic

The Bifunctional Nature of Pyridyl-Phenols

Pyridyl-substituted phenols function as ampholytes. They possess two ionizable centers:

-

The Pyridyl Nitrogen: A basic center that can accept a proton (

). -

The Phenolic Hydroxyl: An acidic center that can donate a proton (

).

The dissociation profile is governed by the position of the pyridyl substituent relative to the hydroxyl group (ortho, meta, or para).

The Ortho-Effect and Intramolecular Hydrogen Bonding (IMHB)

In 2-(2-pyridyl)phenol , the proximity of the hydroxyl group to the pyridine nitrogen facilitates a strong intramolecular hydrogen bond (O-H···N). This interaction has two critical thermodynamic consequences:

-

Stabilization of the Neutral Species: The H-bond "locks" the proton on the oxygen, making it thermodynamically more difficult to remove. Consequently, the phenolic

is elevated compared to unsubstituted phenol. -

Tautomeric Shift: In non-polar solvents, the equilibrium may shift towards the neutral enol form, whereas in polar protic solvents, the zwitterionic form (phenoxide anion/pyridinium cation) becomes accessible, albeit less stable than in purely zwitterionic amino acids.

Micro-Constants vs. Macro-Constants

The experimentally observed pKa values are "macro-constants" representing the composite equilibrium. However, the true molecular behavior is described by "micro-constants" (

Diagram 1: Thermodynamic Equilibria & Tautomerism

The following diagram illustrates the competing pathways between the cationic, neutral, zwitterionic, and anionic species.

Caption: Thermodynamic cycle showing the dissociation pathways. Note that for 2-(2-pyridyl)phenol, the Neutral form is dominant over the Zwitterion due to IMHB.

Part 2: Quantitative Data Landscape

The following data summarizes the acid dissociation constants for 2-(2-pyridyl)phenol compared to reference standards. The data highlights the deviation caused by the pyridyl ring's electronic and steric effects.

Table 1: pKa Values of 2-(2-pyridyl)phenol vs. Controls (Aqueous, 25°C)

| Compound | pKa1 (Pyridinium H+) | pKa2 (Phenolic OH) | Structural Note |

| 2-(2-Pyridyl)phenol | 4.19 | 10.64 | Strong IMHB (Ortho) |

| Phenol (Reference) | N/A | 9.99 | Standard Acid |

| Pyridine (Reference) | 5.25 | N/A | Standard Base |

| 3-(2-Pyridyl)phenol | ~4.5 | ~9.2 | Inductive withdrawing (-I) |

| 4-(2-Pyridyl)phenol | ~4.8 | ~9.0 | Mesomeric withdrawing (-M) |

*Values for 3- and 4- isomers are predicted ranges based on Hammett substituent constants (

Data Interpretation[1][2][3][4][5][6]

-

pKa1 (4.19 vs 5.25): The pyridinium nitrogen in the derivative is more acidic (less basic) than free pyridine. This is due to the electron-withdrawing nature of the phenol ring and potential steric hindrance to solvation.

-

pKa2 (10.64 vs 9.99): The phenolic hydroxyl is less acidic than unsubstituted phenol. This +0.65 unit shift provides quantitative evidence of the Intramolecular Hydrogen Bond (IMHB), which stabilizes the proton against dissociation.

Part 3: Experimental Methodologies

To determine these values accurately, Spectrophotometric Titration is the preferred method over Potentiometry due to the distinct UV-Vis spectral shifts associated with the pyridine and phenolate chromophores.

Protocol A: UV-Vis Spectrophotometric Determination

Objective: Determine macro-pKa values by monitoring the bathochromic shift of the phenolate band.

Reagents & Setup

-

Analyte: 100 µM solution of pyridyl-phenol in water (with <1% Methanol if solubility is limited).

-

Buffer System: Universal buffer (Britton-Robinson) or specific buffers (Phosphate/Borate) covering pH 2.0 – 12.0.

-

Ionic Strength: Adjusted to

M with KCl to maintain constant activity coefficients. -

Instrument: Double-beam UV-Vis Spectrophotometer thermostated at 25.0 ± 0.1°C.

Step-by-Step Workflow

-

Baseline Scan: Record the spectrum of the fully protonated species (pH 2.0) and fully deprotonated species (pH 12.0) to identify

for each species and the isosbestic point.-

Expectation: Phenolate formation typically causes a red shift (bathochromic) and hyperchromic effect around 300-350 nm.

-

-

Titration: Prepare 10-15 samples at discrete pH intervals (0.5 units) spanning the predicted pKa range.

-

Equilibration: Allow samples to stand for 5 minutes to ensure thermal and chemical equilibrium.

-

Measurement: Record absorbance at the analytical wavelength (

). -

Data Analysis: Plot Absorbance vs. pH. Use the Henderson-Hasselbalch transformation or non-linear regression (e.g., SQUAD or HYPERQUAD software) to solve for pKa.

Protocol B: Potentiometric Titration (Validation)

Objective: Validate pKa values, particularly useful if UV chromophores overlap.

-

Setup: Calibrate glass electrode using Gran’s method to ensure linear response (Slope > 98%).

-

Titrant: Carbonate-free KOH (0.1 M), standardized against KHP.

-

Procedure: Titrate 20 mL of 2 mM analyte solution under inert gas (

or -

Calculation: Use Bjerrum’s formation function (

) to calculate dissociation constants.

Diagram 2: Experimental Workflow Logic

Caption: Sequential workflow for spectrophotometric pKa determination.

Part 4: Implications in Drug Design

Understanding the pKa of pyridyl-phenols is critical for Fragment-Based Drug Discovery (FBDD) :

-

Permeability (LogD): At physiological pH (7.4), 2-(2-pyridyl)phenol (pKa1=4.19, pKa2=10.64) exists primarily in its neutral form . This maximizes membrane permeability compared to isomers that might exist as zwitterions.

-

Chelation Therapy: The ortho arrangement creates a bidentate ligand pocket (N-O). The deprotonated phenolate (at pH > 10) is a potent chelator for metal ions (

). In biological assays, this can lead to "false positives" by stripping metals from metalloenzymes rather than inhibiting the target protein. -

Bioisosterism: The pyridyl-phenol motif is often used as a bioisostere for biaryl systems to improve aqueous solubility (via the pyridine nitrogen) without sacrificing the hydrogen-bond donor capability of the phenol.

References

-

GuideChem. (n.d.). 2-(Pyridin-2-yl)phenol Properties and pKa Data. Retrieved from

-

Sigma-Aldrich. (n.d.).[1] 2-(2-Pyridyl)phenol Product Specification and Safety Data. Retrieved from [2]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from

-

Wikipedia. (n.d.). Acid dissociation constant and solvent effects. Retrieved from

-

Leito, I., et al. (2019). Experimental basicity data in non-aqueous media. University of Tartu. Retrieved from

Sources

Solubility Profile and Technical Characterization of 2,6-Bis(3-pyridyl)phenol

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 2,6-bis(3-pyridyl)phenol , a critical monomer used in the synthesis of high-performance proton-conducting membranes.

Content Type: Technical Guide Audience: Polymer Chemists, Materials Scientists, and Process Engineers Subject: Physicochemical properties, solubility thermodynamics, and handling protocols.

Executive Summary

2,6-Bis(3-pyridyl)phenol (also known as 2,6-di(3-pyridyl)phenol) is a rigid, aromatic monomer primarily utilized in the synthesis of polybenzimidazole (PBI) derivatives and other high-performance polymers for Proton Exchange Membrane (PEM) fuel cells. Its unique structure—comprising a central phenolic ring flanked by two pyridine moieties—imparts exceptional thermal stability and proton conductivity when polymerized. However, this same rigid structure creates significant solubility challenges that must be managed during synthesis and processing.

This guide provides a definitive analysis of its solubility behavior, grounded in the landmark "1 kg scale" synthesis work by Sikkema et al. (2018) , and offers validated protocols for its dissolution and purification.

Physicochemical Profile

Chemical Structure & Properties

The molecule consists of a phenol core substituted at the ortho positions (2 and 6) with 3-pyridyl rings.[1][2] This configuration creates a "pincer-like" geometry, but unlike 2,2'-bipyridine ligands, the 3-pyridyl linkage extends the linearity, enhancing the rigidity of resulting polymers.

| Property | Description | Impact on Solubility |

| Molecular Formula | C₁₆H₁₂N₂O | Moderate molecular weight (248.28 g/mol ). |

| Structural Class | Heteroaromatic Polyphenol | High |

| H-Bonding | Donor (OH) & Acceptor (N) | Capable of strong intermolecular H-bonding, raising melting point and lattice energy. |

| Acid-Base Character | Amphoteric | Soluble in strong acids (protonation of N) and strong bases (deprotonation of OH). |

Thermodynamic Solubility Barriers

The dissolution of 2,6-bis(3-pyridyl)phenol is governed by the high lattice energy of the solid crystal.

-

Enthalpic Barrier (

): The breaking of intermolecular Hydrogen bonds (Phenol-OH -

Entropic Factor (

): The rigid rod-like structure limits conformational freedom in solution, necessitating highly polar or interacting solvents to overcome the unfavorable entropy of mixing.

Solubility Data & Solvent Compatibility

The following solubility classification is derived from process data for high-performance aromatic monomers and specific reports on PBI precursors.

Primary Process Solvents (High Solubility)

These solvents are recommended for polymerization reactions, NMR analysis, and preparing casting solutions.

| Solvent | Solubility Rating | Mechanism of Action | Operational Notes |

| DMSO (Dimethyl sulfoxide) | High (>50 mg/mL) | Strong dipole interaction; disrupts H-bonds. | Standard solvent for NMR and room-temp processing. |

| NMP (N-Methyl-2-pyrrolidone) | High | Polar aprotic; solvates aromatic systems well. | Preferred for high-temperature polymerization. |

| DMAc (Dimethylacetamide) | High | Similar to NMP; often used with LiCl additive. | Effective for keeping the polymer in solution. |

| PPA (Polyphosphoric Acid) | Reactive/High | Protonation of pyridine rings. | Critical: Used as both solvent and condensing agent for PBI synthesis. |

Purification & Recrystallization Solvents

These solvents exhibit temperature-dependent solubility, making them ideal for purification via recrystallization.

-

Ethanol/Water Mixtures: The compound shows moderate solubility in hot ethanol but precipitates upon cooling or addition of water.

-

Acetic Acid: Soluble due to acid-base interaction; can be used for recrystallization if the acid is removed thoroughly.

-

Toluene: Limited solubility; often used as a co-solvent to remove non-polar impurities during synthesis.

Non-Solvents (Precipitation Media)

Used to crash the compound out of solution during workup.

-

Water (Neutral pH): Highly insoluble due to hydrophobicity of the aromatic backbone.

-

Hexane/Heptane: Completely insoluble.

-

Diethyl Ether: Poor solubility.

Experimental Protocols

Protocol: Solubility Determination (Gravimetric Method)

Objective: To determine the saturation solubility (

-

Preparation: Weigh approximately

of dry 2,6-bis(3-pyridyl)phenol into a scintillation vial. -

Solvent Addition: Add

of the target solvent (e.g., DMSO). -

Equilibration: Seal and shake at

for 24 hours.-

Visual Check: If fully dissolved, add more solid until a precipitate persists.

-

-

Filtration: Filter the saturated solution through a

PTFE syringe filter into a pre-weighed vial. -

Evaporation: Evaporate the solvent under vacuum (or nitrogen stream for volatile solvents) at elevated temperature until constant weight is achieved.

-

Calculation:

Protocol: Purification via Recrystallization

Context: Based on the "1 kg scale" synthesis reported by Sikkema et al., efficient purification is vital for polymer-grade purity.

-

Dissolution: Dissolve the crude solid in boiling Ethanol (approx.

). If insoluble, add small amounts of DMF dropwise until clear. -

Hot Filtration: Filter the hot solution to remove insoluble mechanical impurities (salts, catalyst residues).

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at

for 12 hours. -

Collection: Filter the crystals and wash with cold ethanol.

-

Drying: Dry under vacuum at

for 24 hours to remove solvates.

Technical Workflow Visualization

The following diagram illustrates the lifecycle of 2,6-bis(3-pyridyl)phenol from synthesis to polymerization, highlighting the solubility-dependent steps.

Caption: Solubility-driven workflow for the processing of 2,6-bis(3-pyridyl)phenol monomer.

References

-

Sikkema, D. J., Versteegen, R. M., Pouderoijen, M. J., et al. (2018).[1][3][4][5] "An all-aromatic polypyridine: Monomer and polymer synthesis; Film formation and crosslinking; A candidate fuel cell membrane."[1][3][4][5] Journal of Power Sources, 379, 234-243.

- Key Insight: Describes the 1 kg scale synthesis and polymerization of 2,6-di(3-pyridyl)phenol, establishing the standard for handling this compound.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

- Yalkowsky, S. H., He, Y., & Jain, P. (2010). Handbook of Aqueous Solubility Data. CRC Press.

Sources

An In-depth Technical Guide to the Electronic Properties of N,O,N-Donor Ligands with 3-Pyridyl Arms

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the design and synthesis of sophisticated ligands are paramount to the development of novel metal-based therapeutics and catalysts. Among these, N,O,N-donor ligands, which feature a central oxygen atom flanked by two nitrogen-containing moieties, have garnered significant attention due to their versatile coordination chemistry and the unique electronic properties they impart to metal complexes. This guide focuses specifically on a subset of these ligands: those incorporating 3-pyridyl arms. The strategic placement of the nitrogen atom at the 3-position of the pyridine ring introduces a unique electronic signature that distinguishes these ligands from their 2- and 4-pyridyl counterparts, offering a nuanced approach to tuning the properties of their metal complexes for applications in drug design and catalysis.[1][2][3][4][5][6][7][8]

This document serves as a comprehensive technical resource, providing an in-depth exploration of the electronic properties of N,O,N-donor ligands with 3-pyridyl arms. We will delve into their synthesis, coordination behavior, and the instrumental techniques used to characterize their electronic structure, including UV-Vis spectroscopy and cyclic voltammetry. Furthermore, we will explore the power of computational chemistry, specifically Density Functional Theory (DFT), to elucidate the intricate electronic landscapes of these molecules. Throughout this guide, we will emphasize the causal relationships between the ligand's electronic architecture and the resulting properties of its metal complexes, offering insights that are directly applicable to the rational design of new therapeutic agents and catalysts.[3][4][5][6][7]

The Significance of the 3-Pyridyl Moiety: An Electronic Perspective

The position of the nitrogen atom in the pyridyl ring profoundly influences the electronic properties of the ligand. Unlike the 2- and 4-pyridyl isomers, where the nitrogen atom can participate in direct resonance with the coordination site, the 3-pyridyl nitrogen exerts its influence primarily through inductive effects. This distinction is crucial in modulating the electron density at the metal center upon coordination.

-

2-Pyridyl and 4-Pyridyl Arms: These isomers can engage in π-backbonding with the metal center, delocalizing electron density from the metal to the pyridine ring. This can stabilize lower oxidation states of the metal.

-

3-Pyridyl Arm: The nitrogen at the 3-position does not have a direct resonance pathway to the coordinating nitrogen. Its electron-withdrawing nature is therefore transmitted primarily through the sigma framework (inductive effect). This leads to a more subtle electronic tuning of the metal center, which can be advantageous in applications where a fine balance of electronic properties is required.[9]

This fundamental difference in electronic communication is a key design element for chemists seeking to fine-tune the redox potential, Lewis acidity, and ultimately, the reactivity and therapeutic efficacy of metal complexes.[1][2][3]

Synthesis of N,O,N-Donor Ligands with 3-Pyridyl Arms

The synthesis of these ligands typically involves a modular approach, allowing for the systematic variation of the ligand backbone and substituents. A common and effective method is the Schiff base condensation reaction.

General Synthetic Workflow

Caption: General workflow for the synthesis of N,O,N-donor Schiff base ligands with 3-pyridyl arms.

Step-by-Step Experimental Protocol: Synthesis of a Representative Ligand

This protocol describes the synthesis of a Schiff base ligand derived from 3-pyridylaldehyde and a suitable diamine containing a central oxygen atom.

-

Preparation of Reactants:

-

Dissolve one equivalent of the diamine (e.g., 2,2'-(ethylenedioxy)dianiline) in a minimal amount of a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a reflux condenser.

-

In a separate flask, dissolve two equivalents of 3-pyridylaldehyde in the same solvent.

-

-

Reaction:

-

Slowly add the 3-pyridylaldehyde solution to the diamine solution with constant stirring.

-

Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) to promote the condensation reaction.

-

Heat the reaction mixture to reflux and maintain it for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash it with a small amount of cold solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

-

-

Characterization:

-

Confirm the structure of the synthesized ligand using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The formation of the imine bond is typically confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1600-1650 cm⁻¹) and the presence of the imine proton signal in the ¹H NMR spectrum.

-

Probing the Electronic Properties: Instrumental Techniques

A thorough understanding of the electronic properties of these ligands and their metal complexes is essential for predicting and rationalizing their behavior. UV-Vis spectroscopy and cyclic voltammetry are two powerful techniques for this purpose.

UV-Vis Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For N,O,N-donor ligands with 3-pyridyl arms and their metal complexes, the UV-Vis spectrum typically displays several key absorption bands.

-

π → π* Transitions: These high-energy absorptions, usually observed in the UV region, are associated with electronic transitions within the aromatic rings of the ligand (e.g., the pyridine and any other aromatic moieties).

-

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These are typically of lower energy than π → π* transitions.

-

Metal-to-Ligand Charge Transfer (MLCT) Bands: Upon coordination to a metal ion, new absorption bands can appear, often in the visible region. These MLCT bands arise from the transfer of an electron from a metal-centered d-orbital to a ligand-based π* orbital. The energy of these bands is highly sensitive to the electronic properties of both the metal and the ligand.[10]

-

Ligand-to-Metal Charge Transfer (LMCT) Bands: In some cases, particularly with electron-rich ligands and electron-poor metals in high oxidation states, LMCT bands can be observed. These correspond to the transfer of an electron from a ligand-based orbital to a metal-centered d-orbital.

This protocol describes how to monitor the formation of a metal complex and observe changes in the electronic spectrum.

-

Preparation of Solutions:

-

Prepare a stock solution of the N,O,N-donor ligand with a 3-pyridyl arm in a suitable solvent (e.g., acetonitrile, DMSO). The concentration should be in the range of 10⁻⁵ to 10⁻⁴ M.

-

Prepare a stock solution of the metal salt (e.g., a perchlorate or triflate salt of a transition metal) in the same solvent at a concentration approximately 10-20 times higher than the ligand solution.

-

-

Initial Spectrum:

-

Record the UV-Vis spectrum of the free ligand solution. This will serve as the baseline.

-

-

Titration:

-

Add small aliquots of the concentrated metal salt solution to the ligand solution in the cuvette.

-

After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

-

Continue this process until no further significant changes are observed in the spectrum, indicating that the complex formation is complete.

-

-

Data Analysis:

-

Analyze the spectral changes. Look for the appearance of new bands (e.g., MLCT bands) and shifts in the existing ligand-based absorption bands (hypsochromic or bathochromic shifts). The presence of isosbestic points (wavelengths where the absorbance remains constant throughout the titration) is a strong indication of a clean conversion of the free ligand to the metal complex.

-

Cyclic Voltammetry: Mapping Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule. For metal complexes of N,O,N-donor ligands with 3-pyridyl arms, CV can provide valuable information about:

-

Metal-centered redox processes: The oxidation or reduction of the central metal ion. The potential at which these processes occur is highly dependent on the electron-donating or -withdrawing nature of the ligand.

-

Ligand-centered redox processes: In some cases, the ligand itself can be oxidized or reduced.

-

Stability of the complex in different oxidation states: The reversibility of the redox waves can provide insights into the stability of the complex upon electron transfer.

This protocol outlines the general procedure for performing a cyclic voltammetry experiment on a metal complex.

-

Preparation of the Electrolyte Solution:

-

Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable, dry, and deoxygenated solvent (e.g., acetonitrile, dichloromethane).

-

-

Preparation of the Analyte Solution:

-

Dissolve the metal complex of the N,O,N-donor ligand with a 3-pyridyl arm in the electrolyte solution to a final concentration of approximately 1 mM.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

-

Data Acquisition:

-

Set the parameters on the potentiostat, including the initial and final potentials, the scan rate (e.g., 100 mV/s), and the number of cycles.

-

Run the cyclic voltammogram. It is often useful to record multiple scans to check for reproducibility and any changes that might occur upon repeated cycling.

-

To confirm the reversibility of a redox couple, it is advisable to perform scans at different scan rates.

-

-

Data Analysis:

-

Determine the half-wave potential (E₁/₂) for any reversible or quasi-reversible redox couples, which is a measure of the thermodynamic ease of the electron transfer.

-

Measure the peak separation (ΔEp) to assess the reversibility of the electron transfer process. For a one-electron reversible process, ΔEp is theoretically 59 mV at room temperature.

-

Analyze the peak currents to gain information about the number of electrons transferred and the diffusion coefficient of the species.

-

Computational Insights: Density Functional Theory (DFT)

DFT has become an indispensable tool for understanding the electronic structure and properties of molecules. For N,O,N-donor ligands with 3-pyridyl arms and their metal complexes, DFT calculations can provide valuable insights that complement experimental data.[7][11][12][13][14][15]

Key Parameters from DFT Calculations

-

Optimized Geometry: DFT can predict the three-dimensional structure of the ligand and its metal complexes, providing information on bond lengths, bond angles, and coordination geometry.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and can be correlated with its reactivity.[7][13][15]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of interaction with other molecules.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule, including the nature of the metal-ligand bonds.

-

Time-Dependent DFT (TD-DFT): TD-DFT can be used to simulate the UV-Vis spectrum of a molecule, allowing for the assignment of the observed absorption bands to specific electronic transitions.[11]

Conceptual DFT Workflow

Caption: A conceptual workflow for performing DFT calculations on N,O,N-donor ligands and their metal complexes.

Bridging Electronic Properties to Applications in Drug Development

The electronic properties of N,O,N-donor ligands with 3-pyridyl arms and their metal complexes are not merely of academic interest; they are directly linked to their potential as therapeutic agents.[1][2][3][4]

Tuning Redox Potentials for Anticancer Activity

Many metal-based anticancer drugs exert their cytotoxic effects through redox-mediated mechanisms. The ability of a metal complex to participate in redox cycling can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells. The redox potential of the metal center, which is finely tuned by the electronic properties of the ligand, is a critical parameter in this context. A complex with an appropriately tuned redox potential can be selectively activated in the tumor microenvironment, which is often characterized by a different redox state compared to healthy tissue.[1][2][3]

Modulating Lewis Acidity for Enzyme Inhibition

Metal complexes can act as inhibitors of metalloenzymes by binding to the active site. The Lewis acidity of the metal center, which is influenced by the electron-donating or -withdrawing nature of the ligand, plays a crucial role in the strength of this interaction. The subtle electronic influence of the 3-pyridyl arm can be exploited to design inhibitors with high affinity and selectivity for a target enzyme.

Impact on Lipophilicity and Cellular Uptake

The overall charge and polarity of a metal complex, which are influenced by the ligand, affect its lipophilicity. This, in turn, is a key determinant of its ability to cross cell membranes and accumulate within cells. By modifying the substituents on the 3-pyridyl arm or the ligand backbone, the lipophilicity of the complex can be optimized for improved cellular uptake and bioavailability.

Data Summary

The following tables provide a hypothetical summary of the kind of data that would be generated from the experimental and computational studies described in this guide.

Table 1: UV-Vis Spectroscopic Data for a Representative Ligand and its Metal Complex

| Compound | λ_max (nm) (ε, M⁻¹cm⁻¹) | Assignment |

| Ligand (L) | 275 (15,000) | π → π* (aromatic rings) |

| 320 (8,000) | n → π* (imine) | |

| [M(L)]²⁺ | 280 (16,500) | π → π* (ligand-based) |

| 335 (9,500) | n → π* (ligand-based) | |

| 450 (2,500) | MLCT (d → π*) |

Table 2: Electrochemical Data for a Representative Metal Complex

| Complex | E_pa (V) | E_pc (V) | E₁/₂ (V) vs. Ag/AgCl | ΔE_p (mV) | Assignment |

| [M(L)]²⁺ | +0.85 | +0.76 | +0.805 | 90 | M(II)/M(III) |

| -0.65 | -0.74 | -0.695 | 90 | M(II)/M(I) |

Table 3: Key Parameters from DFT Calculations

| Parameter | Ligand (L) | [M(L)]²⁺ |

| HOMO Energy (eV) | -6.2 | -7.5 |

| LUMO Energy (eV) | -1.8 | -3.5 |

| HOMO-LUMO Gap (eV) | 4.4 | 4.0 |

Conclusion